molecular formula C8H10ClNO3S B6205994 3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride CAS No. 2763750-68-9

3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B6205994
CAS No.: 2763750-68-9
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.7 g/mol. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of sulfonyl chlorides and oxazole derivatives. For instance, 1,3-oxazole-5-sulfonyl chlorides can be efficiently condensed with amidines in the presence of triethylamine in anhydrous tetrahydrofuran (THF), yielding the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include triethylamine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound’s unique structure makes it a valuable scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The oxazole ring can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The sulfonyl chloride group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride can be compared with other oxazole derivatives, such as:

    Oxazolo[5,4-d]pyrimidines: These compounds share a similar oxazole ring structure but differ in their biological activities and applications.

    Isoxazoles: Isoxazoles are another class of heterocyclic compounds with distinct chemical properties and uses.

Properties

CAS No.

2763750-68-9

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.